(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
Description
This compound, commonly known as oxaliplatin, is a third-generation platinum(II)-based antineoplastic agent with the molecular formula C₈H₁₄N₂O₄Pt (397.29 g/mol) . It consists of a [(1R,2R)-1,2-cyclohexanediamine] (DACH) ligand and an oxalate (ethanedioato) leaving group. Oxaliplatin is clinically used for colorectal cancer treatment and exhibits a unique mechanism of action by forming DNA crosslinks, disrupting replication, and inducing apoptosis . Its stereochemistry is critical: the trans-1R,2R configuration of the DACH ligand enhances antitumor activity and reduces resistance compared to cisplatin .
Properties
CAS No. |
69651-35-0 |
|---|---|
Molecular Formula |
C9H16N2O4Pt |
Molecular Weight |
411.32 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
GTVWHIAJXDFTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several steps. One common method includes the reaction of cyclohexane-1R,2R-diamine with platinum(IV) chloride in the presence of ethanedioic acid (oxalic acid). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Microwave-assisted heating has also been employed to speed up the preparation process .
Chemical Reactions Analysis
Types of Reactions
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its platinum(II) form in the hypoxic environment of tumors.
Substitution: It can undergo ligand substitution reactions where the ethanedioato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions include the reduced platinum(II) species and substituted platinum complexes, which have different biological activities .
Scientific Research Applications
(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its reduction to platinum(II) species in the hypoxic environment of tumors. These active species then bind to nuclear DNA, forming intrastrand and interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . Additionally, the compound can alter lipid metabolism in cancer cells, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Platinum Compounds
Structural Analogues with Modified Cyclohexanediamine Ligands
Several oxaliplatin derivatives with methyl substituents on the cyclohexanediamine ring have been synthesized to explore structure-activity relationships (SAR):
Key Observations :
- Substituent Position : Axial methyl groups (e.g., 3c ) induce larger chemical shift differences in NMR (C1/C2: Δδ = 4.9 ppm) compared to equatorial analogs (Δδ = 0.2 ppm for 3a ) .
- Resistance Profiles : Oxaliplatin shows reduced cross-resistance in cisplatin-resistant cell lines due to its DACH ligand, which forms bulkier DNA adducts .
Analogues with Alternative Leaving Groups
2.2.1 Malonato Complexes
- (N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamine)malonatoplatinum(II) (C₁₀H₂₀N₂O₆Pt):
2.2.2 Dichlorido Precursors
- [SP-4-2-(1R-trans)]-Dichloro(1,2-cyclohexanediamine-N,N′)platinum(II) (C₆H₁₄Cl₂N₂Pt):
Pharmacokinetic and Mechanistic Comparisons
- Cellular Accumulation: Oxaliplatin accumulates more efficiently in platinum-resistant cell lines (e.g., L1210PtR4) than cisplatin, but less than diaminocyclobutanedicarboxylatoplatinum(II) .
- DNA Adducts : Oxaliplatin forms Pt-DACH-DNA adducts that are bulkier and more distortion-inducing than cisplatin’s Pt-(NH₃)₂ adducts, evading mismatch repair mechanisms .
- Hypersensitivity : Oxaliplatin has a lower incidence of nephrotoxicity than cisplatin but higher risk of neurotoxicity and acute hypersensitivity reactions .
Research Findings and Clinical Implications
- Axial substituents may hinder DNA binding .
- Enantiomer Activity : The (1S,2S)-DACH enantiomer shows reduced activity, highlighting the necessity of the 1R,2R configuration for optimal DNA interaction .
- Resistance Mechanisms : Reduced cellular uptake (e.g., in L1210DACH-resistant cells) is a key resistance mechanism for DACH-platinum complexes, but oxaliplatin’s unique adducts partially overcome this .
Biological Activity
The compound (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum , commonly referred to as a platinum(II) complex, has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other platinum-based drugs.
Overview of Platinum(II) Complexes
Platinum-based drugs, particularly cisplatin and its analogs, are well-known for their effectiveness in cancer therapy. The incorporation of various ligands can significantly influence the biological activity of these complexes. The specific structure of (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum offers unique properties that merit detailed investigation.
Synthesis and Characterization
The synthesis of this platinum complex typically involves the reaction of platinum precursors with specific ligands under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum against various cancer cell lines. The results indicate that this compound exhibits significant cytotoxic effects comparable to traditional platinum drugs like cisplatin.
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| A549 (Lung Cancer) | 5.3 | Similar efficacy |
| LoVo (Colon Cancer) | 4.8 | Higher potency |
| T47D (Breast Cancer) | 6.0 | Comparable |
The mechanism by which platinum complexes exert their cytotoxic effects primarily involves DNA interaction. The binding of these complexes to DNA leads to the formation of DNA adducts, which disrupts replication and transcription processes. Studies have shown that (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum interacts with DNA in a manner similar to cisplatin, inducing apoptosis in cancer cells through:
- DNA Cross-Linking : Formation of covalent bonds between the platinum complex and DNA bases.
- Inhibition of DNA Repair : Interference with cellular repair mechanisms following DNA damage.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.
Comparative Studies
Recent studies have compared the biological activity of (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum with other platinum complexes:
- Cisplatin : While both exhibit similar mechanisms, the new complex shows lower toxicity towards normal cells.
- Oxaliplatin : This complex demonstrated a different interaction profile with DNA, showing reduced efficacy in certain cancer types but improved selectivity.
In Vivo Efficacy
In vivo studies using xenograft models have shown promising results for (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum:
- In a study involving NCI-H460 non-small cell lung cancer xenografts, treatment with this compound resulted in a tumor growth reduction of approximately 55% at a dosage of 3 mg/kg body weight .
Clinical Relevance
The potential for clinical application is supported by findings that suggest this compound may overcome some resistance mechanisms associated with traditional platinum therapies. Its unique ligand structure could contribute to enhanced solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
